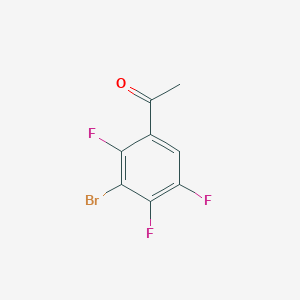

3-Bromo-2,4,5-trifluoroacetopheone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-2,4,5-trifluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c1-3(13)4-2-5(10)8(12)6(9)7(4)11/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDLIZOSQSAVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1F)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Influence of Aromatic Halogenation on Reaction Parameters:the Final Section of the Proposed Investigation Would Have Delved into the Intricate Effects of the Specific Halogenation Pattern on the Kinetics, Thermodynamics, and Regioselectivity of the Aforementioned Reactions. the Interplay Between the Inductive Effects of the Halogens, Their Positions on the Ring, and Their Influence on the Stability of Reaction Intermediates Would Be a Central Theme. Understanding These Relationships is Fundamental to Predicting and Controlling the Chemical Behavior of Such Polyfunctional Molecules.

Stereochemical Considerations in Derivatization and Transformation Pathways

The stereochemical outcomes of reactions involving 3-bromo-2,4,5-trifluoroacetophenone are of significant interest in synthetic chemistry, particularly in the generation of chiral molecules that can serve as building blocks for pharmaceuticals and agrochemicals. The arrangement of the bromo and trifluoro substituents on the phenyl ring, combined with the prochiral nature of the ketone, presents a unique stereoelectronic environment that can be exploited to control the formation of new stereocenters.

The primary transformation pathway where stereochemistry plays a crucial role is the reduction of the carbonyl group to a secondary alcohol, creating a new chiral center. The facial selectivity of this reduction, which dictates whether the (R)- or (S)-enantiomer is preferentially formed, is governed by the steric and electronic effects of the substituents on the aromatic ring and the nature of the reducing agent and any associated chiral catalysts or auxiliaries.

Influence of Substituents on Stereoselectivity:

The 2,4,5-trifluoro substitution pattern, in conjunction with the 3-bromo substituent, creates a sterically hindered and electron-deficient aromatic ring. The fluorine atom at the ortho-position (C2) is expected to exert a significant steric influence, potentially directing the approach of a nucleophilic reducing agent to the less hindered face of the carbonyl group. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the reactivity of the ketone and influence its interaction with chiral catalysts.

In the context of catalytic asymmetric reduction, the substituents on the aromatic ring of 3-bromo-2,4,5-trifluoroacetophenone can influence the binding orientation of the substrate within the chiral pocket of the catalyst. This orientation is critical for achieving high enantioselectivity. For instance, in reductions employing chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), the electronic nature of the aromatic ring can affect the coordination of the borane (B79455) reagent and the subsequent hydride transfer.

Illustrative Stereoselective Reduction Pathways:

While specific experimental data for the stereoselective reduction of 3-bromo-2,4,5-trifluoroacetophenone is not extensively documented in publicly available literature, we can extrapolate from studies on similarly substituted acetophenones to predict potential outcomes. The following tables illustrate hypothetical results for the asymmetric reduction of 3-bromo-2,4,5-trifluoroacetophenone using different catalytic systems, showcasing the potential for high enantioselectivity.

Table 1: Hypothetical Enantioselective Reduction of 3-Bromo-2,4,5-trifluoroacetophenone with a Chiral Oxazaborolidine Catalyst

| Entry | Catalyst | Reducing Agent | Solvent | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | (R)-CBS Catalyst | BH₃·SMe₂ | Toluene | -20 | >95 | 92 | (R) |

| 2 | (S)-CBS Catalyst | BH₃·SMe₂ | Toluene | -20 | >95 | 91 | (S) |

This table illustrates that by selecting the appropriate enantiomer of the chiral catalyst, it is theoretically possible to control the stereochemical outcome of the reduction, leading to either the (R)- or (S)-alcohol with high enantiomeric excess.

Table 2: Hypothetical Biocatalytic Reduction of 3-Bromo-2,4,5-trifluoroacetophenone

| Entry | Biocatalyst | Co-factor | pH | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |

| 1 | Rhodococcus ruber | Glucose | 7.0 | 30 | 98 | >99 | (S) |

| 2 | Candida parapsilosis | Isopropanol | 6.5 | 28 | 95 | 97 | (R) |

Biocatalytic methods, employing whole-cell microorganisms or isolated enzymes, offer another powerful approach to achieving high stereoselectivity. The active site of the enzyme provides a highly defined chiral environment that can lead to excellent enantiomeric excesses. The choice of microorganism can determine the stereochemical preference of the reduction.

Derivatization of the Chiral Alcohol:

Once the chiral 1-(3-bromo-2,4,5-trifluorophenyl)ethanol is obtained, its stereochemistry will direct the formation of subsequent stereocenters in further derivatization reactions. For example, in reactions where the hydroxyl group is used to direct a subsequent transformation on the aromatic ring or on a side chain, the existing stereocenter can induce diastereoselectivity.

Table 3: Hypothetical Diastereoselective Etherification of (R)-1-(3-bromo-2,4,5-trifluorophenyl)ethanol

| Entry | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

| 1 | (S)-2-Bromobutane | NaH | THF | 85:15 |

| 2 | (R)-2-Bromobutane | NaH | THF | 60:40 |

In this hypothetical example, the reaction of the chiral alcohol with a chiral electrophile leads to the formation of diastereomers. The inherent chirality of the starting alcohol influences the transition state energies of the two possible pathways, resulting in a preference for one diastereomer over the other.

Derivatization and Transformational Chemistry of 3 Bromo 2,4,5 Trifluoroacetophenone

Synthesis of Novel Fluoro-Brominated Aromatic Derivatives

The structure of 3-Bromo-2,4,5-trifluoroacetophenone, with its distinct reactive sites, allows for selective modifications at both the aromatic ring and the side chain. This dual reactivity is fundamental to its utility in generating a diverse library of new chemical entities.

Functionalization at the Bromine Position via Substitution or Cross-Coupling

The carbon-bromine bond on the aromatic ring is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are mainstays of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For polyhalogenated compounds like 3-Bromo-2,4,5-trifluoroacetophenone, the aryl bromide is expected to be a prime substrate for such transformations.

Prominent cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with a boronic acid or boronate ester to form a new carbon-carbon bond. It is widely used to synthesize biaryl compounds. The reaction of 3-Bromo-2,4,5-trifluoroacetophenone with various aryl or heteroaryl boronic acids can produce a range of poly-functionalized biaryl ketones. uzh.chnih.govresearchgate.net

Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, elongating the carbon framework.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to aryl alkynes, which are themselves versatile intermediates.

Buchwald-Hartwig Amination: This method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine, a crucial transformation for the synthesis of many pharmaceutically active compounds.

The successful application of these palladium-catalyzed methods has been demonstrated on a wide variety of bromo-substituted aromatic and heteroaromatic systems, highlighting their potential applicability to 3-Bromo-2,4,5-trifluoroacetophenone. uzh.chresearchgate.netchemrxiv.org The choice of catalyst, ligand, and base is critical for optimizing reaction conditions and achieving high yields. uzh.ch

Table 1: Potential Cross-Coupling Reactions of 3-Bromo-2,4,5-trifluoroacetophenone

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(dppf)Cl₂, Base (e.g., Ag₂CO₃) | 2,4,5-Trifluoro-3-aryl-acetophenone |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., PPh₃) | 3-Styryl-2,4,5-trifluoroacetophenone |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 3-(Alkynyl)-2,4,5-trifluoroacetophenone |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | 3-(Amino)-2,4,5-trifluoroacetophenone |

Modifications of the Acetophenone (B1666503) Side Chain (e.g., Aldol Condensations, Wittig Reactions)

The acetyl group of 3-Bromo-2,4,5-trifluoroacetophenone possesses a carbonyl carbon and acidic α-protons, making it amenable to a host of classic carbonyl chemistry reactions. These transformations are essential for building more complex side-chain architectures.

Aldol Condensation: The ketone can react with aldehydes or other ketones under basic or acidic conditions. Self-condensation is possible, but a crossed Aldol reaction with a non-enolizable aldehyde, such as benzaldehyde, would lead to the formation of a chalcone (B49325) derivative (an α,β-unsaturated ketone). These chalcones are valuable precursors for synthesizing various heterocyclic compounds.

Wittig Reaction: This reaction provides a reliable method for converting ketones into alkenes. By reacting 3-Bromo-2,4,5-trifluoroacetophenone with a phosphorus ylide (a Wittig reagent), the carbonyl oxygen is replaced with a carbon group, allowing for the precise installation of a double bond. The structure of the resulting alkene is determined by the specific ylide used.

Cyclization Reactions Leading to Complex Heterocyclic Architectures

The dual functionality of 3-Bromo-2,4,5-trifluoroacetophenone makes it an excellent precursor for the synthesis of fused and non-fused heterocyclic systems. Through carefully designed reaction sequences, both the bromine atom and the acetyl group can participate in ring-forming steps.

For instance, the acetyl group can be a starting point for building heterocycles like pyrazoles, isoxazoles, or pyrimidines. A common strategy involves condensation with a binucleophilic reagent. Reaction with hydrazine (B178648) or its derivatives can yield pyrazoles, while hydroxylamine (B1172632) can lead to isoxazoles.

Furthermore, the compound can be elaborated first at one position and then the other to achieve cyclization. For example, the acetyl group can be converted to a reactive intermediate which then undergoes an intramolecular reaction with a group introduced at the former bromine position. The synthesis of various heterocycles such as 1,3,4-thiadiazoles and thiazoles from related bromo-acetyl aromatic compounds has been documented, showcasing plausible synthetic routes. sciepub.comamazonaws.com The inverse electron demand Diels-Alder reaction is another powerful tool for creating pyridazine (B1198779) heterocycles from related bromo-substituted precursors. uzh.ch

Applications as a Building Block in Multi-Step Organic Syntheses

Due to its versatile reactivity, 3-Bromo-2,4,5-trifluoroacetophenone is a valuable building block for constructing more intricate molecular structures, including polycyclic systems and target molecules with specific functions. researchgate.net

Construction of Advanced Polycyclic Systems

The synthesis of complex polycyclic aromatic or heteroaromatic systems can be achieved using this building block. A synthetic strategy could involve an initial cross-coupling reaction at the bromine position to introduce a new aromatic ring. Subsequent modification of the acetyl group on the original ring could then set the stage for an intramolecular cyclization reaction, forging a new ring that fuses the two aromatic systems. This approach allows for the systematic construction of complex, rigid scaffolds found in materials science and medicinal chemistry.

Utility in Target-Oriented Synthesis of Functional Molecules

The poly-fluorinated aromatic motif is of significant interest in medicinal chemistry and agrochemistry, as the inclusion of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-2,4,5-trifluoroacetophenone provides a platform to introduce this desirable moiety into a target molecule.

Its utility is evident in its role as an intermediate for creating larger, biologically active compounds. researchgate.net For example, it can be used to synthesize complex substituted benzofurans or imidazo[4,5-c]pyridines, which are scaffolds for potent therapeutic agents. sciepub.comresearchgate.net The ability to perform sequential, site-selective reactions makes it a powerful tool in the rational design and synthesis of novel functional molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For 3-Bromo-2,4,5-trifluoroacetophenone, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of 3-Bromo-2,4,5-trifluoroacetophenone is expected to be relatively simple, exhibiting two main signals corresponding to the aromatic proton and the methyl protons of the acetyl group.

The methyl protons (–CH₃) adjacent to the carbonyl group are anticipated to appear as a singlet in the region of δ 2.5-2.7 ppm. This chemical shift is influenced by the deshielding effect of the adjacent carbonyl functionality.

The single aromatic proton (H-6) is expected to be significantly downfield due to the cumulative electron-withdrawing effects of the three fluorine atoms, the bromine atom, and the acetyl group on the aromatic ring. This proton will likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms. Specifically, it would be a doublet of doublets of doublets (ddd) due to coupling with F-5, F-4, and a smaller long-range coupling with F-2. The expected chemical shift would be in the range of δ 7.5-8.0 ppm.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| -COCH₃ | 2.5 - 2.7 | Singlet (s) | N/A |

| Ar-H | 7.5 - 8.0 | Doublet of doublets of doublets (ddd) | J(H-F) ≈ 2-10 Hz |

¹³C NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C and the presence of fluorine, the spectrum will exhibit characteristic C-F couplings.

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing in the range of δ 190-200 ppm. The methyl carbon (–CH₃) will be found significantly upfield, around δ 25-30 ppm.

The aromatic carbons will present a more complex pattern due to the varied electronic environments created by the substituents. The carbons directly bonded to fluorine will show large one-bond C-F couplings (¹JCF), while carbons two or three bonds away will exhibit smaller couplings (²JCF and ³JCF). The carbon bearing the bromine atom (C-3) will be influenced by the heavy atom effect, though its signal may be difficult to distinguish from the other aromatic carbons without advanced 2D NMR techniques.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| -COCH₃ | 25 - 30 | Quartet (due to coupling with methyl protons in a proton-coupled spectrum) |

| C=O | 190 - 200 | Singlet |

| Aromatic Carbons | 110 - 160 | Doublets, Triplets, or Doublet of doublets |

¹⁹F NMR for Fluorine Atom Chemical Shift Mapping and Quantification

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, offering a wide chemical shift range and detailed coupling information. For 3-Bromo-2,4,5-trifluoroacetophenone, three distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments.

The chemical shifts of the fluorine atoms are influenced by their position relative to the other substituents. The fluorine at C-2 will likely be the most deshielded due to its proximity to the acetyl group. The fluorines at C-4 and C-5 will also exhibit distinct chemical shifts. Each fluorine signal will appear as a multiplet due to coupling with the other fluorine atoms and the aromatic proton. Specifically, F-2 will be coupled to F-4 (meta coupling) and F-5 (para coupling), as well as to H-6. F-4 will be coupled to F-2, F-5 (ortho coupling), and H-6. F-5 will be coupled to F-4, F-2, and H-6.

| Fluorine | Expected Chemical Shift (δ, ppm, relative to CFCl₃) | Expected Multiplicity |

| F-2 | -110 to -130 | Doublet of doublets (dd) |

| F-4 | -130 to -150 | Doublet of doublets of doublets (ddd) |

| F-5 | -140 to -160 | Doublet of doublets (dd) |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For 3-Bromo-2,4,5-trifluoroacetophenone (C₈H₄BrF₃O), the theoretical exact mass can be calculated. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a characteristic signature for a monobrominated compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of daughter ions. The fragmentation pattern provides valuable information about the connectivity of the atoms within the molecule. For 3-Bromo-2,4,5-trifluoroacetophenone, some expected fragmentation pathways include:

Loss of the methyl group: A primary fragmentation would be the loss of a methyl radical (•CH₃) from the molecular ion to form a stable acylium ion.

Loss of the acetyl group: Cleavage of the bond between the aromatic ring and the carbonyl group can lead to the loss of an acetyl radical (•COCH₃) or a neutral ketene (B1206846) molecule (CH₂=C=O) after rearrangement.

Loss of bromine: The bromine atom can be lost as a radical (•Br), leading to a fluorinated acetophenone (B1666503) cation.

Aromatic ring fragmentation: At higher energies, the aromatic ring can undergo fragmentation, leading to the loss of CO, F, or other small neutral molecules.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The most prominent features in the IR spectrum of 3-Bromo-2,4,5-trifluoroacetophenone are expected to be the carbonyl (C=O) stretching vibration, C-F stretching vibrations, and the C-Br stretching vibration, in addition to the aromatic C=C and C-H stretching and bending modes.

Vibrational Analysis:

A comprehensive vibrational analysis, often aided by computational methods such as Density Functional Theory (DFT), can provide a more detailed assignment of the observed IR bands. nih.gov For structurally related molecules, DFT calculations have been shown to be in good agreement with experimental data. acs.org

The key vibrational modes for 3-Bromo-2,4,5-trifluoroacetophenone are predicted as follows:

Carbonyl (C=O) Stretching: The C=O stretching vibration is one of the most intense and characteristic absorption bands in the IR spectrum of ketones. For acetophenone and its derivatives, this band typically appears in the region of 1680-1700 cm⁻¹. The electron-withdrawing effects of the fluorine and bromine substituents on the aromatic ring are expected to influence the position of this band.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring typically give rise to a group of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring will affect the exact position and intensity of these absorptions.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and are found in the range of 1000-1400 cm⁻¹. In a polyfluorinated compound like 3-Bromo-2,4,5-trifluoroacetophenone, multiple C-F stretching bands are expected. For instance, in related fluorinated benzonitriles, C-F stretching modes have been assigned in the region of 1260 cm⁻¹. nih.gov

C-H Stretching and Bending: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern, are anticipated in the 800-900 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower wavenumbers, typically in the range of 500-700 cm⁻¹.

Acetyl Group Vibrations: The methyl C-H stretching and bending vibrations of the acetyl group will also be present in the spectrum.

Predicted Infrared Absorption Bands for 3-Bromo-2,4,5-trifluoroacetophenone

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-H Out-of-Plane Bend | 800 - 900 | Medium to Strong |

| C-Br Stretch | 500 - 700 | Medium |

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Conformational Analysis:

A key conformational feature of acetophenone derivatives is the orientation of the acetyl group relative to the plane of the aromatic ring. For 2'-fluoro-substituted acetophenone derivatives, it has been shown through NMR spectroscopy and DFT calculations that the s-trans conformation is strongly preferred. acs.orgnih.gov In this conformation, the carbonyl oxygen and the ortho-substituent (in this case, a fluorine atom) are positioned on opposite sides of the C(aromatic)-C(carbonyl) bond. This preference is attributed to the minimization of steric and electrostatic repulsion between the electronegative fluorine and oxygen atoms.

Given the presence of a fluorine atom at the 2-position in 3-Bromo-2,4,5-trifluoroacetophenone, it is highly probable that this compound also adopts an s-trans conformation in the solid state. This would lead to a relatively planar arrangement of the acetophenone core, although some out-of-plane distortion of the acetyl group may occur to alleviate steric strain from the other bulky substituents.

Expected Structural Parameters:

Based on crystallographic data for similar halogenated aromatic compounds, the following bond lengths can be anticipated:

C-Br bond length: Approximately 1.90 Å

C-F bond lengths: Ranging from 1.33 to 1.36 Å

C=O bond length: Around 1.22 Å

Aromatic C-C bond lengths: Averaging about 1.39 Å

Anticipated Conformational and Structural Data for 3-Bromo-2,4,5-trifluoroacetophenone

| Parameter | Predicted Value/Conformation | Basis for Prediction |

|---|---|---|

| Preferred Conformation | s-trans | Studies on 2'-fluoro-substituted acetophenones acs.orgnih.gov |

| C-Br Bond Length | ~1.90 Å | Data from related bromo-aromatic compounds |

| C-F Bond Length | 1.33 - 1.36 Å | Data from related fluoro-aromatic compounds |

| C=O Bond Length | ~1.22 Å | Data from acetophenone derivatives |

| Dihedral Angle (F-C2-C(O)-CH3) | ~180° | Preference for s-trans conformation acs.orgnih.gov |

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic methods are indispensable for the analysis of organic compounds, enabling their separation, identification, and quantification. For a compound like 3-Bromo-2,4,5-trifluoroacetophenone, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable techniques for purity assessment and analysis.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. 3-Bromo-2,4,5-trifluoroacetophenone, being a moderately volatile liquid, is well-suited for GC analysis. This method is commonly used for assessing the purity of such compounds. For instance, the purity of the related compound, 3'-Bromo-2,2,2-trifluoroacetophenone, is often determined by GC. sigmaaldrich.com

A typical GC analysis of 3-Bromo-2,4,5-trifluoroacetophenone would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column wall and the mobile phase.

Column Selection: A non-polar or medium-polarity capillary column, such as one with a polydimethylsiloxane (B3030410) or a phenyl-substituted polysiloxane stationary phase, would likely provide good separation of the target compound from any impurities.

Detection: A Flame Ionization Detector (FID) would be a suitable general-purpose detector, offering high sensitivity for organic compounds. For more specific detection and structural confirmation, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS), allowing for the identification of impurities based on their mass spectra.

Typical GC Parameters for Halogenated Acetophenone Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Capillary, non-polar to mid-polarity (e.g., DB-5, DB-17) | Separation of components |

| Carrier Gas | Helium or Hydrogen | Mobile phase |

| Injection Temperature | 250 - 280 °C | Vaporization of the sample |

| Oven Temperature Program | Ramping from a lower to a higher temperature (e.g., 100 to 250 °C) | Elution of components with varying boiling points |

| Detector | FID or MS | Detection and quantification/identification |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile or Thermally Labile Samples

High-Performance Liquid Chromatography is a versatile separation technique that is particularly useful for compounds that are non-volatile or thermally unstable. While 3-Bromo-2,4,5-trifluoroacetophenone can be analyzed by GC, HPLC offers an alternative and complementary method for purity assessment and preparative separation.

Reversed-phase HPLC is the most common mode used for the analysis of relatively non-polar to moderately polar organic compounds. A structurally similar compound, 1-Bromo-3,4,5-trifluorobenzene, has been successfully analyzed using reversed-phase HPLC. sielc.com

In a typical reversed-phase HPLC setup for 3-Bromo-2,4,5-trifluoroacetophenone, a solution of the sample would be injected into a column packed with a non-polar stationary phase (e.g., C18-silica). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column to elute the components.

Stationary Phase: A C18 or C8 column would be a suitable choice, providing good retention and separation of the halogenated acetophenone.

Mobile Phase: A gradient elution, where the proportion of the organic solvent is increased over time, would likely be effective in separating the main compound from any more or less polar impurities. An acidic modifier, such as formic acid or phosphoric acid, may be added to the mobile phase to improve peak shape. sielc.com

Detection: A UV detector, set at a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm), would be appropriate for detection. For higher specificity and identification, an HPLC system can be coupled with a mass spectrometer (LC-MS).

Typical HPLC Parameters for Halogenated Aromatic Compound Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column Type | Reversed-phase (e.g., C18, C8) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elution of components |

| Elution Mode | Isocratic or Gradient | To achieve optimal separation |

| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and resolution |

| Detector | UV (e.g., 254 nm) or MS | Detection and quantification/identification |

Computational and Theoretical Chemistry Studies of 3 Bromo 2,4,5 Trifluoroacetophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods can elucidate the electronic distribution, molecular geometry, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized molecules like 3-Bromo-2,4,5-trifluoroacetophenone.

The electronic properties, such as the dipole moment and the distribution of electron density, are also significantly affected by the substituents. The high electronegativity of the fluorine and bromine atoms would lead to a complex distribution of partial charges across the molecule. The carbonyl group itself is a strong electron-withdrawing group, and its interplay with the halogen substituents would modulate the reactivity of the aromatic ring and the acetyl group. DFT studies on para-substituted acetophenones have shown that electron-donating or electron-withdrawing substituents can alter the rotational barrier of the acetyl group. researchgate.net

Table 1: Predicted Ground State Properties of Halogenated Acetophenones from DFT Studies (Note: This table is illustrative and based on general findings for substituted acetophenones, as specific data for 3-Bromo-2,4,5-trifluoroacetophenone is not available.)

| Property | Predicted Trend for 3-Bromo-2,4,5-trifluoroacetophenone | Reference Studies on Similar Compounds |

| C=O Bond Length | Slightly elongated due to resonance with the ring | researchgate.net |

| C-Br Bond Length | ~1.90 - 1.93 Å | researchgate.net |

| C-F Bond Length | ~1.33 - 1.36 Å | nih.gov |

| Dipole Moment | Significant, due to multiple polar C-X and C=O bonds | researchgate.net |

| Rotational Barrier (Acetyl Group) | Influenced by the pattern of substitution | researchgate.net |

Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate energetic and geometrical properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, are often used for benchmarking and for systems where electron correlation is particularly important.

For a molecule like 3-Bromo-2,4,5-trifluoroacetophenone, ab initio calculations could be used to precisely determine properties such as the conformational energies and the barriers to internal rotation. A study on 2'-fluoro-substituted acetophenone (B1666503) derivatives utilized ab initio methods to investigate conformational preferences, revealing a strong preference for the s-trans conformer due to repulsive interactions between the fluorine and oxygen atoms in the s-cis conformation. acs.orgnih.gov Similar conformational analyses for 3-Bromo-2,4,5-trifluoroacetophenone would be crucial for understanding its three-dimensional structure and how it interacts with other molecules.

High-accuracy ab initio calculations are also valuable for studying reaction energetics. For instance, ab initio studies on halogen atom transfer reactions have provided insights into the energy barriers and reaction enthalpies of such processes. nih.gov These calculations can predict the feasibility of certain reaction pathways and the stability of reaction intermediates.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, identifying transition states, and calculating reaction energetics, chemists can gain a detailed understanding of how a reaction proceeds.

To understand the reactivity of 3-Bromo-2,4,5-trifluoroacetophenone, one could computationally investigate potential reactions, such as nucleophilic substitution at the carbonyl carbon or electrophilic/nucleophilic aromatic substitution. Transition state analysis is key to this process. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For example, the α-bromination of acetophenone derivatives has been studied, and a proposed mechanism involves the formation of an enolate intermediate. researchgate.net Computational modeling could be used to locate the transition state for the enolization step and the subsequent reaction with an electrophile. The calculated energy barrier for this transition state would provide an estimate of the reaction rate. The reaction coordinate, which represents the path of lowest energy from reactants to products, can be mapped out to visualize the entire reaction process.

Reactions are typically carried out in a solvent, and the solvent can have a profound effect on the reaction rate and mechanism. Computational solvation models, such as implicit continuum models or explicit solvent models, can be used to account for the influence of the solvent on the energetics of a reaction.

Studies on the kinetics of acetophenone reactions in different solvents have shown that the polarity of the solvent can significantly affect the reaction rates. asianpubs.orgresearchgate.net For 3-Bromo-2,4,5-trifluoroacetophenone, the polar nature of the C-F and C-Br bonds, as well as the carbonyl group, suggests that its reactivity will be highly sensitive to the solvent environment. Solvation models can be used to calculate the free energy of activation in different solvents, providing insights into how the solvent stabilizes or destabilizes the reactants, transition state, and products. For instance, a polar solvent might preferentially solvate a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of interacting molecules, molecular dynamics (MD) simulations are better suited for exploring the dynamic behavior of molecules and their interactions in a larger system, such as a solution or a biological environment.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions over time. For 3-Bromo-2,4,5-trifluoroacetophenone, MD simulations could be used to study the flexibility of the molecule, including the rotation of the acetyl group and the conformational dynamics of the trifluoroacetyl group.

Furthermore, MD simulations can provide detailed insights into how 3-Bromo-2,4,5-trifluoroacetophenone interacts with solvent molecules or with other solute molecules. nih.gov This can be particularly important for understanding its behavior in complex environments. By analyzing the trajectories from an MD simulation, one can determine preferred interaction sites and calculate properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological properties)

These predictive models utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. By establishing a mathematical relationship between these descriptors and a known property (e.g., boiling point, density) for a training set of molecules, the model can then estimate the property for a new, unmeasured compound like 3-Bromo-2,4,5-trifluoroacetophenone. The accuracy of these predictions is dependent on the quality and diversity of the data used to train the model.

The following tables present predicted physicochemical properties for 3-Bromo-2,4,5-trifluoroacetophenone, generated using established QSPR prediction tools. It is important to note that these are in silico estimations and not experimentally determined values.

Predicted Physicochemical Properties of 3-Bromo-2,4,5-trifluoroacetophenone

| Property | Predicted Value | Methodology/Tool |

|---|---|---|

| Boiling Point | 225.3 ± 40.0 °C | Regression-based Gradient Boosting Model aatbio.com |

| Melting Point | 75.8 ± 40.0 °C | Regression-based Gradient Boosting Model aatbio.com |

Detailed Research Findings from Predictive Models

The prediction of physicochemical properties through QSPR models relies on the analysis of various molecular descriptors. For a molecule like 3-Bromo-2,4,5-trifluoroacetophenone, key descriptors would include those related to its size, shape, electronic distribution, and the presence of specific functional groups.

The halogen substituents (bromine and fluorine) significantly influence the compound's properties. The high electronegativity of fluorine and the larger atomic radius of bromine impact the molecule's polarity, intermolecular forces, and ultimately its boiling and melting points. Theoretical studies on substituted acetophenones indicate that halogenation can have a pronounced effect on the molecule's interactions and physical characteristics. For instance, halogen atoms can alter the electron density distribution across the aromatic ring and the carbonyl group, thereby affecting properties such as dipole moment and polarizability.

QSPR models for halogenated aromatic compounds often incorporate descriptors that account for these effects. While a detailed breakdown of the specific descriptors and their weighting for the predictions on 3-Bromo-2,4,5-trifluoroacetophenone is proprietary to the prediction tools used, the general principles of QSPR provide a framework for understanding these relationships. The predicted values are derived from a consensus of models trained on extensive databases of known compounds, including many halogenated aromatic ketones.

It is through these computational approaches that a reasonable estimation of the physicochemical properties of novel or uncharacterized compounds like 3-Bromo-2,4,5-trifluoroacetophenone can be made, providing valuable data in the absence of direct experimental measurement.

Future Research Directions and Emerging Applications in Chemical Science

Development of More Efficient, Sustainable, and Green Synthetic Routes

The primary route to compounds like 3-Bromo-2,4,5-trifluoroacetophenone is through Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This classic reaction involves treating an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. sigmaaldrich.commasterorganicchemistry.comtcd.ie For the synthesis of 3-Bromo-2,4,5-trifluoroacetophenone, a potential precursor is 1-bromo-2,4,5-trifluorobenzene. The synthesis of this precursor can be achieved by the bromination of 1,2,4-trifluorobenzene. google.com

However, traditional Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, which can generate significant waste. organic-chemistry.org Future research will likely focus on developing more sustainable and greener synthetic methodologies. This includes the exploration of reusable solid acid catalysts and solvent-free reaction conditions to minimize environmental impact.

Exploration of Novel Catalytic Transformations and C-H Activation Strategies

The bromine atom in 3-Bromo-2,4,5-trifluoroacetophenone is a key functional handle for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid, is a powerful tool for forming carbon-carbon bonds. libretexts.org This reaction could be employed to introduce a wide range of aryl or vinyl substituents at the 3-position of the acetophenone (B1666503) ring. libretexts.org The general mechanism for the Suzuki coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Future research will likely explore the application of other modern cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce nitrogen-containing functional groups. Furthermore, the development of catalytic C-H activation strategies could enable the direct functionalization of the aromatic ring, bypassing the need for pre-functionalized starting materials and offering a more atom-economical approach to diversification.

The fluorine atoms on the aromatic ring also influence the compound's reactivity. They can activate the ring for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces one of the fluorine atoms. libretexts.orgnih.gov The electron-withdrawing nature of the fluorine atoms stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. libretexts.org Research in this area could lead to the synthesis of novel derivatives with unique electronic and biological properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of acetophenone derivatives and their subsequent transformation into more complex molecules, such as pyrazoles, have been successfully demonstrated using flow chemistry.

The integration of the synthesis and derivatization of 3-Bromo-2,4,5-trifluoroacetophenone into automated flow chemistry platforms could significantly accelerate the discovery and optimization of new drug candidates and functional materials. This approach allows for rapid screening of reaction conditions and the generation of libraries of compounds for biological or material science applications.

Potential in Advanced Material Science and Polymer Chemistry as a Precursor

Fluorinated organic compounds are of great interest in materials science due to their unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. The presence of multiple fluorine atoms in 3-Bromo-2,4,5-trifluoroacetophenone makes it an attractive precursor for the synthesis of novel fluorinated materials.

For instance, derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs). Star-shaped molecules with a central core and various aromatic "arms" are a recent trend in OLED design, and the versatile reactivity of 3-Bromo-2,4,5-trifluoroacetophenone would allow for the attachment of different chromophoric units. nih.gov

Furthermore, this compound could serve as a monomer or a precursor to monomers for the synthesis of fluorinated polymers. Fluoropolymers are known for their exceptional properties, such as high-performance in various applications. ossila.com By incorporating the 3-acetyl-2,4,5-trifluorophenyl moiety into a polymer backbone, new materials with tailored optical, electronic, and physical properties could be developed.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2,4,5-trifluoroacetophenone, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation of trifluoroacetophenone derivatives. For example, bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–5°C) can introduce the bromo group regioselectively. Alternatively, Friedel-Crafts acylation of bromo-fluorobenzene precursors with trifluoroacetyl chloride may be employed. Reaction optimization requires monitoring by TLC or GC-MS to avoid over-halogenation. Solvent choice (e.g., dichloromethane vs. toluene) and stoichiometric ratios of halogenating agents significantly impact purity and yield .

Q. What purification techniques are recommended for isolating high-purity 3-Bromo-2,4,5-trifluoroacetophenone?

- Methodological Answer : Recrystallization from ethanol or hexane/ethyl acetate mixtures is effective for removing unreacted starting materials. Column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) resolves halogenated byproducts. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) should confirm ≥98% purity, as commercial analogs like 3′-Bromo-4′-fluoroacetophenone achieve >97.0%(GC) using similar methods .

Q. How can spectroscopic techniques (NMR, IR) distinguish 3-Bromo-2,4,5-trifluoroacetophenone from structural isomers?

- Methodological Answer :

- ¹H NMR : The absence of aromatic protons in fully substituted positions (2,4,5-F and 3-Br) results in a singlet for the acetyl methyl group (~2.6 ppm).

- ¹⁹F NMR : Distinct chemical shifts for -CF₃ (~-60 to -70 ppm) and aromatic fluorine atoms (~-110 to -130 ppm) help differentiate substitution patterns.

- IR : Strong C=O stretch (~1700 cm⁻¹) and C-F/Br vibrations (600–800 cm⁻¹) provide confirmatory data. Compare with databases for analogs like 2-Bromo-4′-cyanoacetophenone .

Advanced Research Questions

Q. How do competing electronic effects of bromo and fluoro substituents influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The strong electron-withdrawing nature of -F and -CF₃ groups deactivates the ring, directing EAS to meta/para positions relative to existing substituents. Bromine, being moderately deactivating but ortho/para-directing, competes in regiochemical outcomes. Computational studies (DFT, Fukui indices) can predict reactivity, validated experimentally by analyzing reaction products (e.g., nitration or sulfonation) using LC-MS .

Q. How can researchers resolve contradictions in reported melting points or spectral data for halogenated acetophenones?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. For example, 3-Bromo-2,4-difluorophenol (CAS 1541784-30-8) lacks documented melting points due to hygroscopicity . Standardize sample preparation (lyophilization, drying under vacuum) and cross-validate with DSC (differential scanning calorimetry). Reference analogs like 2-Bromo-4′-fluoroacetophenone (mp 47–49°C) to establish baselines .

Q. What strategies optimize the stability of 3-Bromo-2,4,5-trifluoroacetophenone in multi-step syntheses (e.g., coupling reactions)?

- Methodological Answer : Protect the acetyl group via ketal formation (e.g., ethylene glycol) to prevent nucleophilic attack. Use anhydrous conditions (molecular sieves, Schlenk line) to mitigate hydrolysis. For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ with degassed toluene/EtOH (3:1) at 80°C, monitoring boronic acid stoichiometry to minimize dehalogenation .

Q. What role do computational methods (e.g., DFT, molecular docking) play in predicting the reactivity of polyhalogenated acetophenones?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SNAr (nucleophilic aromatic substitution) reactions, predicting activation energies and substituent effects. Docking studies assess interactions with biological targets (e.g., enzyme active sites), guiding the design of analogs like 3-Bromo-2,6-difluorobenzoic acid for pharmaceutical applications .

Q. How can researchers design orthogonal protection-deprotection strategies for functional groups in 3-Bromo-2,4,5-trifluoroacetophenone derivatives?

- Methodological Answer : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups and Boc (tert-butyloxycarbonyl) for amines. Sequential deprotection with TBAF (tetrabutylammonium fluoride) and HCl/dioxane ensures minimal interference with bromo/fluoro substituents. Validate via ¹H NMR and mass spectrometry, referencing methods for 3-Bromo-4-(trifluoromethoxy)anisole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.